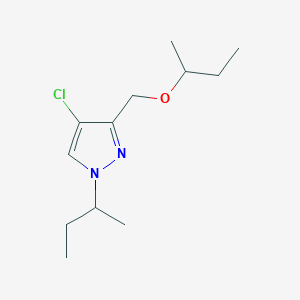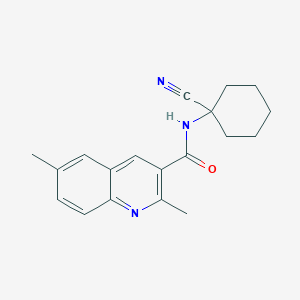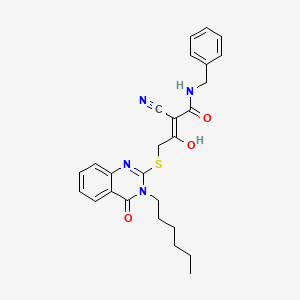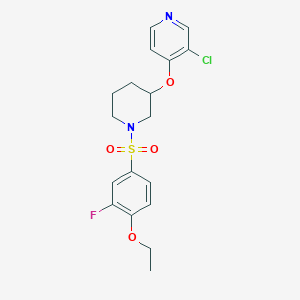![molecular formula C19H17N3O3S2 B2479222 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034384-58-0](/img/structure/B2479222.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The compound has been investigated as a potential backup to the antitubercular drug pretomanid (PA-824) . Researchers synthesized the 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles class, which includes this compound, and evaluated its efficacy against Mycobacterium tuberculosis . While some structural variations were explored, the lead compound, often referred to as “thio-delamanid,” showed promising activity against tuberculosis .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance:
- Compound 3b exhibited significant inhibitory activity against various cancer cell lines, including leukemia (SR and HL-60) and prostate cancer (DU-145) cells .
- Imidazo thiazol-3-yl)acetamide derivatives were tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
- A novel design approach incorporated HDAC inhibitory functionality into a PI3K inhibitor pharmacophore , resulting in dual-acting inhibitors with inhibitory activities against both PI3K and HDAC .
Antimicrobial Activity
The compound’s antimicrobial potential has been explored:
- Against Chagas disease , the nitroimidazothiazoles class showed interesting activity, surpassing that of nitroimidazooxazoles .
- However, nitroimidazothiazoles were inactive against leishmaniasis .
Microsomal Stability
A biaryl thiazole derivative demonstrated favorable microsomal stability data, which is crucial for drug development .
Comparison with Oxazole Analog
In the context of antitubercular activity, the corresponding oxazole analog was also evaluated. Interestingly, the oxazole compound proved to be more efficacious in an acute Mycobacterium tuberculosis mouse model .
Lead Compound
Overall, “thio-delamanid” (49) emerged as the most promising lead compound, combining antitubercular and antimicrobial properties .
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications .
Mode of Action
When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Biochemical Pathways
These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications .
Pharmacokinetics
For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents in the structure of the ketone can lead to a competing reaction, which affects the compound’s action
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPSPXWBDWCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)
![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)


![2-[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2479153.png)





![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2479162.png)